molecular formula C15H21N3O2 B2903724 (E)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one CAS No. 2035036-99-6

(E)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one

Cat. No.: B2903724
CAS No.: 2035036-99-6
M. Wt: 275.352
InChI Key: RIVRROXSKHZXTM-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one is a useful research compound. Its molecular formula is C15H21N3O2 and its molecular weight is 275.352. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as Ohtuvayre or ensifentrine, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre interacts with its targets, PDE3 and PDE4, by inhibiting their activity. This inhibition leads to an increase in the intracellular levels of cyclic nucleotides, resulting in bronchodilation and non-steroidal anti-inflammatory effects . This dual action is unique to Ohtuvayre and is the basis for its novel mechanism of action.

Pharmacokinetics

It is known that ohtuvayre isdelivered directly to the lungs through a standard jet nebulizer , which suggests that it has good bioavailability in the target organ.

Result of Action

The bronchodilator and anti-inflammatory effects of Ohtuvayre can help alleviate the symptoms of COPD. In clinical trials, Ohtuvayre demonstrated clinical benefits both alone and when used with other maintenance therapies . It was well-tolerated in a broad population of subjects with moderate to severe COPD .

Properties

IUPAC Name

(E)-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-4-6-15(19)18-8-5-7-13(10-18)20-14-9-11(2)16-12(3)17-14/h4,6,9,13H,5,7-8,10H2,1-3H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVRROXSKHZXTM-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCCC(C1)OC2=NC(=NC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCCC(C1)OC2=NC(=NC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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